molecular formula C5H11ClN2O2 B2548161 1-Hydrazinylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2503203-06-1

1-Hydrazinylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No. B2548161
CAS RN: 2503203-06-1
M. Wt: 166.61
InChI Key: LLVPTJKTCJNOTL-UHFFFAOYSA-N
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Description

1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2503203-06-1 . It has a molecular weight of 166.61 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is 1S/C5H10N2O2.ClH/c6-7-5 (4 (8)9)2-1-3-5;/h7H,1-3,6H2, (H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is a powder at room temperature .

Scientific Research Applications

Regiospecific Additions and Synthesis Applications

One study by Gaoni (1988) highlighted the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes, demonstrating the introduction of nitrogen nucleophiles at position 3 of the derived cyclobutane. This process allows for the creation of precursors of α-amino cyclobutane carboxylic acids, which can be further transformed into diacids via carbonylation α to the sulfone and reduction. This finding is pivotal for the synthesis of complex amino acids and peptides with potential pharmacological applications (Gaoni, 1988).

Potential in Tumor Imaging

L. Washburn et al. (1979) explored 1-aminocyclobutane[14C]carboxylic acid as a potential tumor-seeking agent. The study demonstrated preferential incorporation of this compound by several tumor types in rats and hamsters, suggesting its utility in cancer diagnosis and possibly in therapy monitoring. This compound's rapid clearance from the bloodstream and significant uptake in tumors, without affinity for bacterial abscesses, underscore its potential in positron emission tomography (PET) imaging (Washburn et al., 1979).

Conformational Preferences in Peptides

Research by Amandine Altmayer-Henzien et al. (2013) on dipeptides derived from N-aminoazetidinecarboxylic acid and 2-aminocyclobutanecarboxylic acid (ACBC) sheds light on their solution state conformational preferences. The study highlights the ability of these compounds to form a "hydrazino turn," a secondary structural feature that can influence peptide folding and stability. These findings have implications for the design of peptides and proteins with tailored properties (Altmayer-Henzien et al., 2013).

Mechanistic Insights into Amide Formation

The study of amide formation by carbodiimide in aqueous media, using models that include carboxylic acid groups similar to those in 1-hydrazinylcyclobutane-1-carboxylic acid, provides valuable insights into bioconjugation reactions. This research, conducted by N. Nakajima and Y. Ikada (1995), elucidates the conditions under which carbodiimides react with carboxyl groups, forming amides or other products. Understanding these mechanisms is crucial for the development of drug conjugates and biomaterials (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-hydrazinylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-7-5(4(8)9)2-1-3-5;/h7H,1-3,6H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPTJKTCJNOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride

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